Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate
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Overview
Description
Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate typically involves the esterification of 4-[2-(methylsulfanyl)ethenyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-[2-(methylsulfanyl)ethenyl]benzoic acid+ethanolacid catalystEthyl 4-[2-(methylsulfanyl)ethenyl]benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrobenzoates, halobenzoates
Scientific Research Applications
Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the methylsulfanyl group, making it less reactive in certain chemical transformations.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.
Ethyl 4-methylbenzoate: Lacks the ethenyl and methylsulfanyl groups, resulting in different reactivity and applications.
The unique combination of the ethyl ester, ethenyl, and methylsulfanyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82525-11-9 |
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Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
ethyl 4-(2-methylsulfanylethenyl)benzoate |
InChI |
InChI=1S/C12H14O2S/c1-3-14-12(13)11-6-4-10(5-7-11)8-9-15-2/h4-9H,3H2,1-2H3 |
InChI Key |
PDRRMAFJDGJCQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=CSC |
Origin of Product |
United States |
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